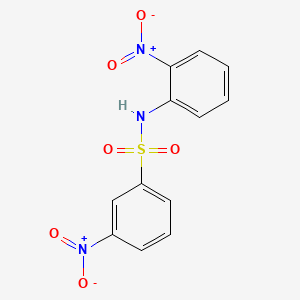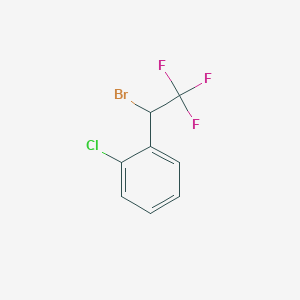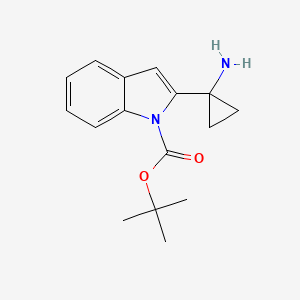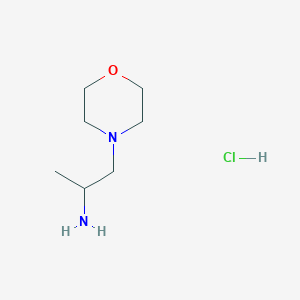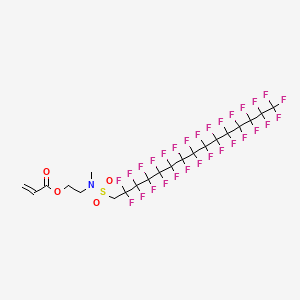
3-Amino-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It contains an α-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . This compound is naturally occurring and plays a crucial role in various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
3-Amino-3-hydroxypropanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by reductive amination to form 3-phosphoserine, which is then hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to overproduce this amino acid. The fermentation process involves the use of glucose as a carbon source, and the product is extracted and purified from the fermentation broth .
化学反応の分析
Types of Reactions
3-Amino-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: It can be reduced to form ethanolamine.
Substitution: It can undergo substitution reactions to form derivatives such as phosphoserine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylation reactions often use reagents like ATP and kinases.
Major Products Formed
Oxidation: Pyruvate
Reduction: Ethanolamine
Substitution: Phosphoserine
科学的研究の応用
3-Amino-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.
Medicine: It is used in the formulation of parenteral nutrition solutions and as a supplement in various therapeutic diets.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other chemicals
作用機序
3-Amino-3-hydroxypropanoic acid exerts its effects through various molecular pathways. It is involved in the biosynthesis of proteins by being incorporated into polypeptide chains during translation. It also serves as a precursor for the synthesis of other important biomolecules such as glycine and cysteine. The compound interacts with enzymes and receptors in metabolic pathways, influencing cellular functions and processes .
類似化合物との比較
Similar Compounds
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Alanine: Contains a methyl group as its side chain.
Threonine: Similar structure but with an additional methyl group on the hydroxyl-bearing carbon
Uniqueness
3-Amino-3-hydroxypropanoic acid is unique due to its hydroxymethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a versatile building block in biochemical processes and industrial applications .
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
105.09 g/mol |
IUPAC名 |
3-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(5)1-3(6)7/h2,5H,1,4H2,(H,6,7) |
InChIキー |
RZZWBMZSZLDNFS-UHFFFAOYSA-N |
正規SMILES |
C(C(N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



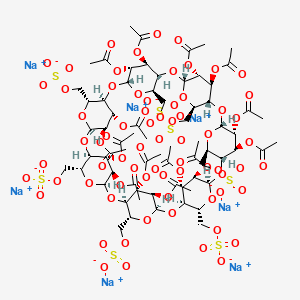
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
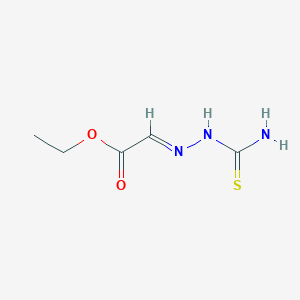
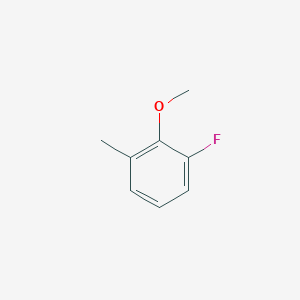
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
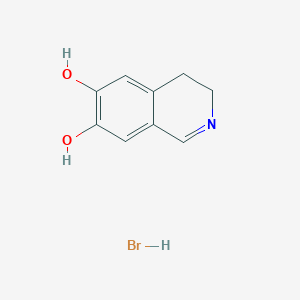

![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
